2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-6(2)13(8(14)3-11)5-7-4-12-9(10)15-7/h4,6H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWBTPIAIAIQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated thiazole is reacted with an amine, such as isopropylamine, to introduce the amino group.
Acylation: Finally, the amino-thiazole derivative is acylated with an appropriate acylating agent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization at the Chloro Group
The 2-chloroacetamide moiety undergoes nucleophilic displacement reactions:
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Thiolation : Reacts with mercaptans (e.g., thiourea) in ethanol under reflux to form thioacetamides .
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Amination : Substitution with amines (e.g., morpholine) in DMF yields secondary amides .
Carbamate Formation
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Reaction : Treatment with alkyl/aryl haloformates (e.g., benzyl chloroformate) in DMF with NaH forms carbamate derivatives .
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Application : Used to synthesize tert-butyl carbamate intermediates in PI3K inhibitors .
Cyclocondensation Reactions
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Thiazolidinone Formation : Reacts with aldehydes and thiourea in ethanol under acid catalysis to form 4-thiazolidinones, a scaffold with antitumor activity .
Stability and Degradation Pathways
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Oxidative Degradation : The secondary amine is susceptible to oxidation, forming N-oxide impurities. Stabilized by antioxidants like L-ascorbic acid during synthesis .
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Hydrolysis : The chloroacetamide group hydrolyzes in aqueous basic conditions to form glycolic acid derivatives .
Comparative Reaction Data
Structural Insights from Molecular Docking
In silico studies of analogous thiazole-acetamides reveal:
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Binding Interactions : Thiazole nitrogen and chloroacetamide carbonyl form hydrogen bonds with catalytic residues (e.g., Thr86, Lys10 in urease) .
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Selectivity : The isopropyl group enhances hydrophobic interactions in enzyme active sites, as seen in PI3K-C2α inhibition (IC₅₀ = 0.10 μM for thiazole derivatives) .
Scientific Research Applications
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Detailed Analysis of Key Comparisons
Substituent Effects on Bioactivity
- Chlorothiazole vs. Arylsulfinyl Groups : The 2-chloro-thiazole moiety in the main compound may enhance electrophilicity and binding to biological targets, similar to thiazole-containing antibiotics. In contrast, the arylsulfinyl group in the patented compound () introduces a sulfoxide linkage, which can improve solubility and target selectivity, particularly against bacterial LeuRS .
- Fluorinated vs. Chlorinated Groups: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl) acetamide () increases metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects. Compared to the chloro-thiazole group, this may reduce reactivity but enhance pharmacokinetics .
Steric and Electronic Considerations
- Conversely, the piperidine ring in N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide () offers conformational flexibility, which could improve binding affinity in drug-receptor interactions .
Biological Activity
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide, a thiazole derivative, has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H12ClN3OS
- Molar Mass : 245.73 g/mol
- CAS Number : 1353953-02-2
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, can be categorized into several key areas:
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Antimicrobial Activity
- Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that certain thiazole compounds exhibit minimum inhibitory concentrations (MIC) in the range of 1.95–3.91 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Streptococcus spp. .
- The compound's activity is often enhanced by substituents that increase lipophilicity or introduce electron-withdrawing groups, which can improve binding affinity to bacterial targets .
-
Antitumor Activity
- Thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, some derivatives demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating potent anti-cancer properties .
- Structure-activity relationship studies reveal that modifications at specific positions on the thiazole ring can significantly alter cytotoxicity, suggesting a targeted approach in drug design .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Enhance antibacterial activity |
| Lipophilic groups (e.g., isopropyl) | Improve cell membrane permeability |
| Hydrophobic moieties | Increase interaction with target proteins |
The presence of a chlorine atom at the 2-position of the thiazole ring has been shown to enhance both antimicrobial and anticancer activities by improving binding interactions with biological targets .
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity Assessment
- Mechanistic Insights
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., 2-chloro-thiazole derivatives and isopropylamine). Use high-throughput screening (HTS) to test solvent systems (polar aprotic solvents like DMF or acetonitrile) and catalysts (e.g., palladium for coupling reactions). Employ computational reaction path searches based on quantum chemical calculations (e.g., density functional theory, DFT) to predict activation barriers and optimize parameters like temperature and stoichiometry . Validate predictions via small-scale experiments before scaling.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can conflicting data (e.g., NMR vs. mass spectrometry) be resolved?
- Methodological Answer : Prioritize H/C NMR for structural confirmation (focusing on amine and thiazole protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Use HPLC with UV-Vis detection to assess purity. For conflicting data (e.g., unexpected peaks in NMR), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography. If discrepancies persist, re-examine synthetic intermediates for regioisomeric impurities or degradation products .
Advanced Research Questions
Q. How can quantum chemical calculations be applied to predict reaction pathways and intermediates in the synthesis of this compound?
- Methodological Answer : Use DFT (e.g., B3LYP/6-31G* level) to model reaction mechanisms, such as nucleophilic substitution at the thiazole ring. Calculate transition states to identify rate-limiting steps and thermodynamic stability of intermediates. Pair computational results with in situ IR or Raman spectroscopy to detect transient species experimentally. Integrate findings into a kinetic model to refine reaction conditions .
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., IC50_{50}50 variability) across independent studies involving this compound?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay protocols, cell lines, or solvent systems). Replicate key experiments under standardized conditions. Use in silico tools (e.g., molecular docking with AutoDock Vina) to assess binding consistency across protein conformations. If variability persists, explore enantiomeric purity or aggregation effects via dynamic light scattering (DLS) .
Q. How can researchers design experiments to investigate the compound’s interaction with non-target proteins or off-site biological pathways?
- Methodological Answer : Perform a proteome-wide affinity pull-down assay using a biotinylated derivative of the compound. Validate hits with surface plasmon resonance (SPR) for binding kinetics. Combine with transcriptomic analysis (RNA-seq) to identify downstream pathways. Cross-reference results with cheminformatics databases (e.g., ChEMBL) to predict polypharmacology risks .
Experimental Design & Data Analysis
Q. What experimental frameworks are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS over 24–72 hours. Use accelerated stability studies (e.g., elevated temperature) to extrapolate shelf life. For oxidative stability, add hydrogen peroxide or cytochrome P450 enzymes and track metabolite formation .
Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Train models on curated datasets (e.g., PubChem or DrugBank) using descriptors like molecular weight, topological surface area, and partial charges. Validate predictions with experimental measurements (e.g., shake-flask method for logP). Optimize models iteratively by incorporating new synthetic data .
Cross-Disciplinary Integration
Q. What computational-experimental feedback loops are critical for improving the efficiency of derivative synthesis?
- Methodological Answer : Implement a closed-loop workflow:
- Step 1 : Generate derivative libraries via combinatorial chemistry.
- Step 2 : Screen for target activity (e.g., enzyme inhibition).
- Step 3 : Feed data into QSAR models to prioritize next-round candidates.
- Step 4 : Validate top candidates with free-energy perturbation (FEP) calculations.
This approach reduces trial-and-error inefficiencies and accelerates lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
